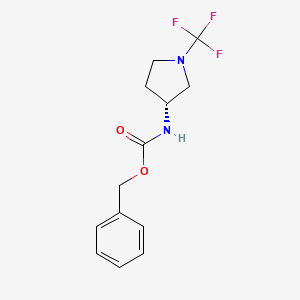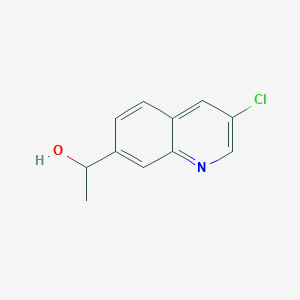
1-(3-Chloroquinolin-7-YL)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloroquinolin-7-YL)ethan-1-OL is an organic compound with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloroquinolin-7-YL)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroquinoline with ethylene oxide under basic conditions to yield the desired product . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(3-Chloroquinolin-7-YL)ethan-1-OL undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloroquinolin-7-YL)ethan-1-OL has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(3-Chloroquinolin-7-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloroquinolin-7-YL)ethan-1-OL can be compared with other similar compounds, such as:
1-(2-Chloroquinolin-3-YL)ethan-1-OL: This compound has a similar structure but with the chloro group at a different position on the quinoline ring.
1-(4-Chloroquinolin-2-YL)ethan-1-OL: Another similar compound with the chloro group at the 4-position on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
1884155-75-2 |
|---|---|
Molekularformel |
C11H10ClNO |
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
1-(3-chloroquinolin-7-yl)ethanol |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-7,14H,1H3 |
InChI-Schlüssel |
WKISOTWRBOQZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=NC=C(C=C2C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


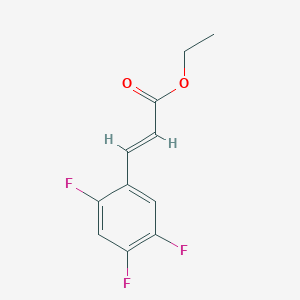
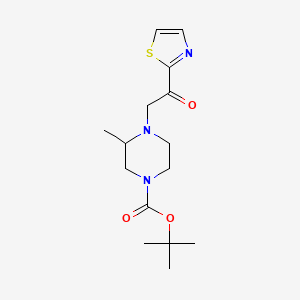
![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)

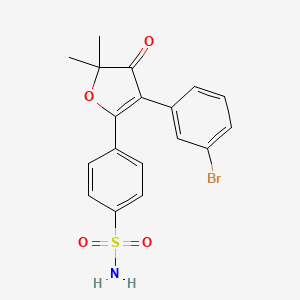
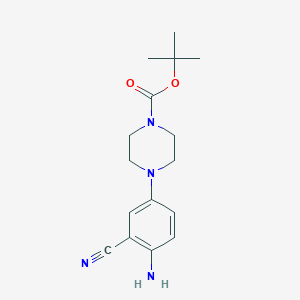
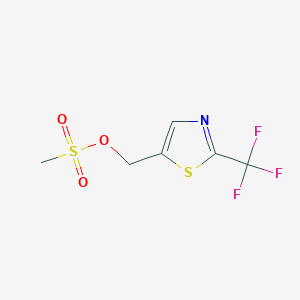
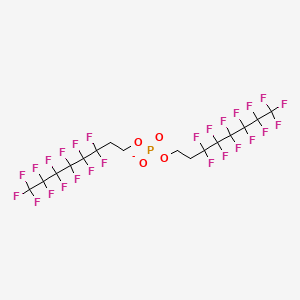
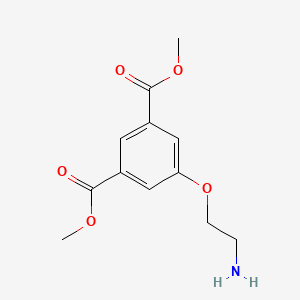
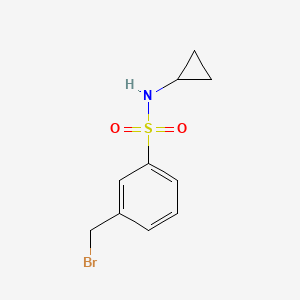
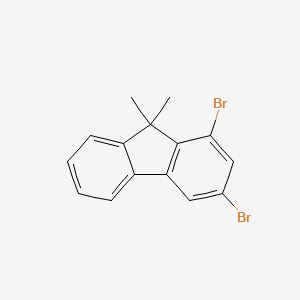
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
